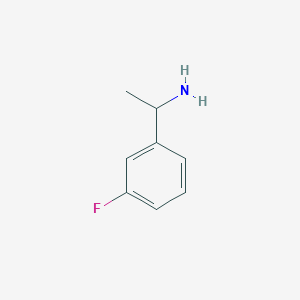
1-(3-Fluorophenyl)ethanamine
Vue d'ensemble
Description
“1-(3-Fluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H10FN . It is a liquid at room temperature . The compound is also known as “®-1-(3-Fluorophenyl)ethanamine” and "(1R)-1-(3-fluorophenyl)ethanamine" .
Synthesis Analysis
The synthesis of “1-(3-Fluorophenyl)ethanamine” involves a reaction with hydrogen in methanol at 60°C for 21 hours . The reaction yielded a 72% ee product .
Molecular Structure Analysis
The InChI code for “1-(3-Fluorophenyl)ethanamine” is 1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 . The molecular weight of the compound is 139.17 g/mol .
Chemical Reactions Analysis
The compound has been shown to undergo nucleophilic substitution reactions with electrophiles.
Physical And Chemical Properties Analysis
“1-(3-Fluorophenyl)ethanamine” is a colorless to light-yellow liquid . It should be stored in a dark place, in an inert atmosphere, at room temperature . .
Applications De Recherche Scientifique
Proteomics Research
1-(3-Fluorophenyl)ethanamine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound serves as a biochemical tool for probing protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .
Neuroscience
In neuroscience, 1-(3-Fluorophenyl)ethanamine has potential applications in the synthesis of selective tetrodotoxin-sensitive blockers. These blockers are crucial for studying neuronal activity and can be used to develop treatments for neurological disorders .
Pharmacology
Pharmacologically, this compound is a key chiral intermediate in the production of painkillers. Its enantiomerically pure form is essential for creating drugs with specific desired effects while minimizing side effects .
Materials Science
In materials science, 1-(3-Fluorophenyl)ethanamine can be used to modify the surface properties of materials. This can enhance the interaction between biological molecules and material surfaces, which is vital for the development of biosensors and diagnostic devices .
Agriculture
In the agricultural sector, this compound may be involved in the synthesis of agrochemicals. Its properties can be harnessed to create compounds that protect crops from pests and diseases, contributing to increased yield and food security .
Environmental Science
Lastly, 1-(3-Fluorophenyl)ethanamine is researched for environmental applications, such as the development of chemical sensors that detect pollutants. These sensors can monitor environmental health and assist in the remediation of contaminated sites .
Mécanisme D'action
The mechanism of action of “1-(3-Fluorophenyl)ethanamine” is not fully understood, but it is believed to act as a nucleophile in certain reactions.
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNVMKIDRJZXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382044 | |
| Record name | 1-(3-fluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)ethanamine | |
CAS RN |
74788-45-7 | |
| Record name | 1-(3-fluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

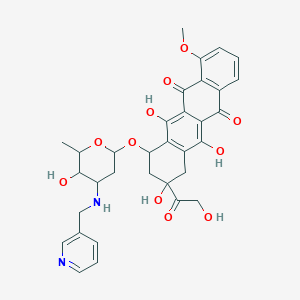
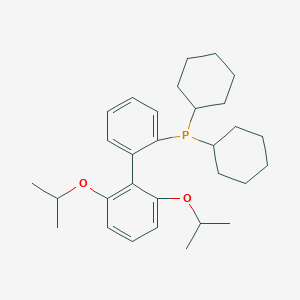
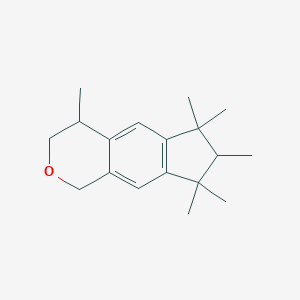
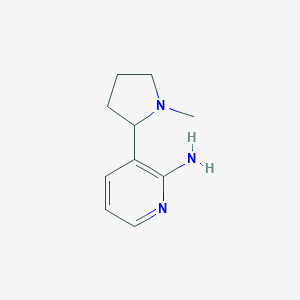
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)
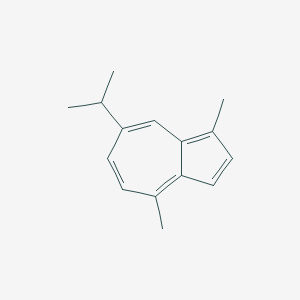
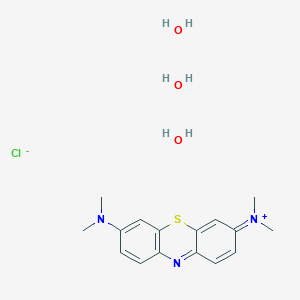
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)

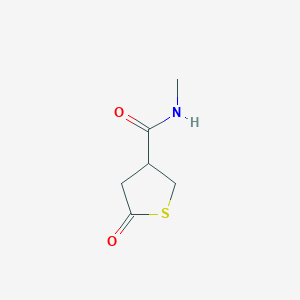
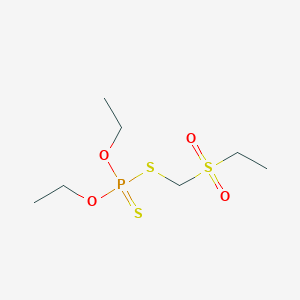

![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)